5,7-dihydroxy-4-propyl-2H-chromen-2-one
Overview
Description
5,7-Dihydroxy-4-propyl-2H-chromen-2-one is a compound belonging to the class of organic compounds known as coumarins. Coumarins are a group of benzopyrone derivatives that are widely distributed in nature and are known for their diverse biological activities. This compound, with the molecular formula C12H12O4, is characterized by the presence of hydroxyl groups at positions 5 and 7, and a propyl group at position 4 on the chromen-2-one scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 5,7-dihydroxy-4-propylcoumarin with ethyl acetoacetate under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve optimizing reaction conditions to enhance yield and purity. This includes the use of green chemistry principles such as solvent-free reactions, recyclable catalysts, and reactions in aqueous media. These methods not only improve efficiency but also reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .
Scientific Research Applications
5,7-Dihydroxy-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and cytotoxic activities, making it useful in biological studies.
Industry: It is used in the development of fluorescent probes and dyes due to its optical properties.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can induce apoptosis in cancer cells by interacting with tubulin and obstructing its polymerization, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest . Additionally, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Another coumarin derivative with similar hydroxyl groups but a phenyl group instead of a propyl group.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: A derivative with additional methoxy groups, exhibiting different biological activities.
Uniqueness
5,7-Dihydroxy-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propyl group at position 4 and hydroxyl groups at positions 5 and 7 make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,7-dihydroxy-4-propylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPADVKOPBBPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419808 | |
Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66346-59-6 | |
Record name | 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66346-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds exert their antimicrobial effect?
A1: The research suggests that the antimicrobial activity of these compounds is likely due to inhibition of DNA gyrase B. [] This enzyme is essential for bacterial DNA replication, and inhibiting it disrupts bacterial growth. The study found that the 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives docked well into the ATP binding pocket of DNA gyrase B, similar to the known inhibitors clorobiocin and novobiocin. This binding interaction suggests a similar mechanism of action, ultimately leading to bacterial growth inhibition.
Q2: What is the impact of structural modifications on the activity of this compound derivatives?
A2: The study synthesized a series of this compound derivatives with various substituents. [] While all compounds showed antimicrobial activity, the presence of a nitro group significantly reduced the antimicrobial potency. This finding highlights the importance of specific structural features for optimal activity. Further exploration of structure-activity relationships could lead to the development of even more potent and selective antimicrobial agents.
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